molecular formula C16H18N2O2 B7508182 1-cyclopropyl-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione

1-cyclopropyl-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione

Katalognummer B7508182
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: AVVDSGVHJSUJRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopropyl-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal properties. It is commonly referred to as CPI-0610 and is currently being studied for its ability to treat various diseases, including cancer.

Wirkmechanismus

CPI-0610 works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones. This results in the inhibition of gene expression, leading to cell growth arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that CPI-0610 has anti-cancer effects in various types of cancer, including leukemia, lymphoma, and solid tumors. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CPI-0610 in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of gene expression. However, one limitation is that its effects may vary depending on the type of cancer or disease being studied.

Zukünftige Richtungen

There are several future directions for research on CPI-0610. One area of interest is its potential use in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, further studies are needed to determine its efficacy in treating other diseases, such as inflammatory and autoimmune diseases. Finally, there is a need for more research on the pharmacokinetics and toxicity of CPI-0610 to determine its safety and efficacy in clinical trials.
In conclusion, CPI-0610 is a promising compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable candidate for further study.

Synthesemethoden

The synthesis of CPI-0610 involves several steps. The initial step involves the reaction of cyclopropylamine with ethyl 2-oxo-4-phenylbutyrate, followed by the addition of phthalic anhydride to form the intermediate product. This intermediate is then reacted with 3,4-dihydro-1H-isoquinoline to form the final product, CPI-0610.

Wissenschaftliche Forschungsanwendungen

CPI-0610 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit bromodomain and extraterminal (BET) proteins, which play a critical role in gene expression and cell growth. Inhibition of BET proteins has been shown to have anti-cancer effects, making CPI-0610 a promising candidate for cancer treatment.

Eigenschaften

IUPAC Name

1-cyclopropyl-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15-9-14(16(20)18(15)13-5-6-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-4,13-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVDSGVHJSUJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.